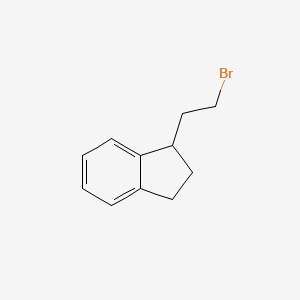

1-(2-bromoethyl)-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOUZXCRZVKJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 1-(2-bromoethyl)-2,3-dihydro-1H-indene

This guide details the chemical structure, synthesis, properties, and applications of 1-(2-bromoethyl)-2,3-dihydro-1H-indene (also known as 1-(2-bromoethyl)indane ). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for synthesizing melatonin receptor agonists and other CNS-active agents containing the N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl] motif.

Chemical Identity & Structural Analysis[1]

This compound is a bicyclic organic compound featuring a saturated indane core substituted at the benzylic (C1) position with a 2-bromoethyl chain. It functions as a "masked" ethylamine or propionic acid equivalent, allowing for the introduction of the pharmacologically privileged (indanyl)ethyl scaffold via nucleophilic substitution.

Core Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 1-(2-bromoethyl)indane |

| CAS Number | Not widely listed; Refer to PubChem CID 12322868 |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.13 g/mol |

| SMILES | BrCCC1CCc2ccccc12 |

| InChI Key | BUOUZXCRZVKJNT-UHFFFAOYSA-N |

Structural Logic

The molecule consists of two distinct domains:

-

Lipophilic Core (Indane): A benzene ring fused to a cyclopentane ring.[1] The C1 position is chiral, creating enantiomers (R) and (S). The rigidity of the indane ring restricts the conformational freedom of the ethyl side chain compared to a simple phenylpropyl analog.

-

Electrophilic Handle (Alkyl Bromide): The primary bromide at the end of the ethyl chain is highly reactive toward nucleophiles (

), making it an ideal precursor for amines, nitriles, and thiols.

Physical & Chemical Properties[1][4][6][7][8][9]

The following properties are derived from structural analogs (e.g., (2-bromoethyl)benzene) and computational models, as experimental data for this specific intermediate is often proprietary.

| Property | Value (Estimated/Experimental) | Context |

| Appearance | Colorless to pale yellow liquid | Typical for alkyl bromides of this weight.[2] |

| Boiling Point | ~135–140 °C @ 2 mmHg | High BP due to molecular weight and polarizability. |

| Density | ~1.35 g/mL | Bromine atom contributes significantly to mass/volume. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrophobic core; insoluble in water. |

| Stability | Light-sensitive; Moisture-stable | Alkyl bromides can degrade to HBr and alkenes over time. |

Synthesis & Manufacturing Protocols

The synthesis of 1-(2-bromoethyl)indane typically proceeds via the modification of 1-indanone , a commercially available starting material. This route avoids the regioselectivity issues associated with direct alkylation of indene.

Route: The Reformatsky-Reduction Pathway

This robust protocol ensures the correct placement of the ethyl chain at C1.

Step 1: Reformatsky Reaction

Reagents: 1-Indanone, Ethyl bromoacetate, Zinc dust, Benzene/Toluene (Reflux). Mechanism: The organozinc intermediate attacks the ketone to form a tertiary alcohol (hydroxy ester). Outcome: Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.

Step 2: Dehydration & Hydrogenation

Reagents:

Step 3: Reduction to Alcohol

Reagents:

Step 4: Bromination (The Target Step)

Reagents:

Visualization: Synthesis Workflow

Caption: Step-wise synthesis from 1-Indanone to 1-(2-bromoethyl)indane via ester reduction.

Reactivity & Applications in Drug Discovery

This compound is a homologated electrophile , meaning it extends the carbon chain by two units relative to the ring. This specific length (ethyl linker) is crucial for binding to Monoamine GPCRs (Serotonin, Dopamine, Melatonin receptors).

Key Reaction: Nucleophilic Substitution ( )

The primary bromide is highly susceptible to attack by nitrogen nucleophiles. This is the primary vector for synthesizing CNS-active drugs.

Protocol: Synthesis of Melatonin Agonist Analogs

-

Dissolve: 1-(2-bromoethyl)indane (1.0 eq) in Acetonitrile (

). -

Add Base:

(2.0 eq) or -

Add Nucleophile: Acetamide or Propionamide (for Ramelteon-like cores) requires strong conditions (NaH). More commonly, an amine (e.g., ammonia, methylamine) is used to form the primary/secondary amine first, followed by acylation.

-

Heat: Reflux (80°C) for 4–12 hours.

-

Workup: Filter solids, concentrate, and purify via column chromatography.

Relevance to Ramelteon (Rozerem)

While Ramelteon possesses a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core, the chemical logic is identical. 1-(2-bromoethyl)indane serves as a simplified model system or a scaffold for "de-oxygenated" Ramelteon analogs (Indane vs. Indenofuran) to test structure-activity relationships (SAR) regarding the furan ring's role in receptor binding.

Visualization: Reactivity Pathways

Caption: Divergent synthesis pathways transforming the bromide into functional CNS-active scaffolds.

Safety & Handling (MSDS Summary)

As an alkylating agent, this compound poses specific hazards. Protocols must be "self-validating" by including neutralization steps.

-

Hazards:

-

Skin/Eye Irritant: Causes severe irritation; lachrymator potential.

-

Alkylating Agent: Potential mutagen. Handle in a fume hood.

-

-

Storage: Keep cold (2–8°C) and dark. Bromides can darken (yellow/brown) upon decomposition (

release). -

Spill Neutralization: Treat spills with aqueous sodium thiosulfate (

) to quench any free bromine, then absorb with inert material.

References

-

PubChem. (n.d.).[1] this compound (CID 12322868). National Center for Biotechnology Information. Retrieved from [Link]

-

Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Describes the homologous chemistry for Ramelteon). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. (General protocol for Step 1 of synthesis). Retrieved from [Link]

Sources

1-(2-Bromoethyl)-2,3-dihydro-1H-indene: A Versatile Synthon for CNS-Active Agents

This guide details the chemical identity, synthesis, and pharmaceutical applications of 1-(2-bromoethyl)-2,3-dihydro-1H-indene , a critical intermediate in the development of CNS-active agents, particularly melatonin receptor agonists and MAO-B inhibitors.

Chemical Identity & Properties

This compound (also known as 1-(2-bromoethyl)indane) is a bicyclic alkyl bromide. It serves as a lipophilic building block, allowing researchers to attach the indanyl-ethyl pharmacophore to amine-bearing scaffolds. This structural motif is pharmacologically privileged, often enhancing blood-brain barrier (BBB) penetration due to its balanced lipophilicity.

Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1-(2-bromoethyl)indane |

| CAS Number | Not widely listed (PubChem CID: 12322868) |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.13 g/mol |

| Physical State | Pale yellow oil (at room temperature) |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Key Functional Group | Primary Alkyl Bromide (Electrophile) |

Synthesis & Production

The synthesis of 1-(2-bromoethyl)indane requires precise control to establish the substituent at the C1 position of the indane ring. The most robust, self-validating protocol proceeds via 1-indanone , utilizing a Reformatsky-type homologation followed by reduction.

Experimental Protocol: The Indanone Homologation Route

Step 1: Homologation (Reformatsky Reaction)

-

Reagents: 1-Indanone, Ethyl bromoacetate, Zinc dust, Iodine (catalyst), Benzene/Toluene.

-

Mechanism: Oxidative addition of Zn to ethyl bromoacetate forms the organozinc reagent, which attacks the ketone of 1-indanone.

-

Procedure:

-

Activate Zn dust with HCl, wash with water/acetone, and dry.

-

Reflux Zn, ethyl bromoacetate, and 1-indanone in dry benzene.

-

Acid hydrolysis yields the

-hydroxy ester. -

Dehydration/Hydrogenation: Treat with

-TsOH in refluxing benzene to dehydrate, followed by catalytic hydrogenation (Pd/C, H₂) to yield ethyl 1-indaneacetate .

-

Step 2: Reduction to Alcohol

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.

-

Procedure:

-

Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C under

. -

Add ethyl 1-indaneacetate dropwise.

-

Warm to RT and reflux for 2 hours.

-

Fieser Workup: Quench sequentially with

, 15% NaOH, and -

Concentrate filtrate to obtain 2-(2,3-dihydro-1H-inden-1-yl)ethanol .

-

Step 3: Bromination (Apple Reaction or PBr₃)

-

Reagents: Phosphorus Tribromide (PBr₃) or

, DCM. -

Causality: PBr₃ is preferred for atom economy, but

(Appel) offers milder conditions if acid-sensitive groups are present. -

Procedure (PBr₃ Method):

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming 1-indanone into the target alkyl bromide via homologation and functional group interconversion.

Applications in Drug Development

The 1-(2-bromoethyl)indane scaffold is a high-value intermediate for "scaffold hopping" in medicinal chemistry. It is primarily used to synthesize ligands for G-protein coupled receptors (GPCRs), specifically Melatonin (

Key Therapeutic Targets

-

Melatonin Agonists (Insomnia/Circadian Rhythms):

-

The indane ring mimics the indole core of melatonin but offers improved metabolic stability (preventing 2,3-dioxygenase cleavage).

-

Mechanism: The bromide undergoes nucleophilic substitution with an amide or amine to form the linker chain essential for binding to the MT receptor pocket.

-

-

MAO-B Inhibitors (Parkinson’s Disease):

-

Indane derivatives like Rasagiline are well-known MAO-B inhibitors.

-

1-(2-bromoethyl)indane allows for the extension of the side chain, creating "Indalarium"-like analogs (N-propargyl amines) with altered pharmacokinetic profiles.

-

Experimental Workflow: Nucleophilic Substitution

To couple this synthon with a pharmacophore (e.g., an amine):

-

Solvent: Acetonitrile (

) or DMF. -

Base:

or -

Catalyst: KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

-

Conditions: Heat to 60-80°C for 12-24 hours.

Drug Discovery Logic Diagram

Figure 2: Application of the synthon in generating CNS-active lead candidates via N-alkylation.

Handling & Safety

As an alkyl bromide, this compound acts as a powerful alkylating agent .

-

Hazards: Lachrymator, skin irritant, and potential carcinogen (due to DNA alkylation capability).

-

Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or elimination.

-

Disposal: Quench excess bromide with an amine-based scavenger before disposal into halogenated waste streams.

References

-

PubChem. (n.d.).[3] this compound (CID 12322868). National Library of Medicine. Retrieved from [Link]

-

Nervorum Biotechnologies. (n.d.). Indalarium: Novel Indanyl-Propargylamine Scaffolds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Indanes and Indanones. Retrieved from [Link]

Sources

The Therapeutic Potential of 1-(2-Bromoethyl)-2,3-dihydro-1H-indene Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2,3-dihydro-1H-indene, or indane, nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of several successful therapeutic agents.[1] Its rigid, bicyclic framework provides a unique three-dimensional architecture for interacting with biological targets, while offering multiple sites for chemical modification. This guide focuses on a particularly versatile synthetic intermediate, 1-(2-bromoethyl)-2,3-dihydro-1H-indene , and its derivatives. The bromoethyl group at the 1-position serves as a highly reactive and strategic handle, enabling the synthesis of diverse compound libraries through nucleophilic substitution.[2] This allows for extensive exploration of structure-activity relationships (SAR) across various therapeutic areas. We will delve into the design, synthesis, and biological evaluation of these derivatives, with a primary focus on their significant potential in treating neurodegenerative disorders, particularly Alzheimer's disease, and in oncology as potent anticancer agents.

The Indane Scaffold: A Foundation of Therapeutic Success

The indane framework, a fusion of a benzene ring and a cyclopentane ring, is a recurring motif in numerous biologically active molecules.[1] Its prevalence is not coincidental; the scaffold's conformational rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, its lipophilic nature facilitates passage across biological membranes, a crucial property for drug candidates.

Notable pharmaceuticals incorporating the indane or related indene core underscore its therapeutic value:

-

Donepezil: A cornerstone in Alzheimer's therapy, this indanone derivative functions as a potent and selective acetylcholinesterase inhibitor.[3]

-

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) from the aryl alkanoic acid class, demonstrating the scaffold's utility in targeting inflammatory pathways.[3][4]

-

Indinavir: An HIV protease inhibitor, showcasing the scaffold's adaptability in diverse therapeutic fields.[1]

The strategic introduction of a 1-(2-bromoethyl) group transforms this established scaffold into a powerful platform for discovery. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.[2] This feature is the cornerstone of the synthetic strategy, allowing for the systematic introduction of a wide array of functional groups to probe the chemical space around the core scaffold and optimize biological activity.

Synthetic Strategy: From Core Intermediate to Diverse Library

The causality behind our experimental design hinges on creating a versatile and efficient pathway to a diverse library of compounds for SAR studies. The this compound intermediate is central to this strategy.

General Synthesis of the Core Intermediate

The synthesis of the core intermediate can be approached through established organometallic or Friedel-Crafts type reactions. A common conceptual pathway involves the cyclization of appropriate precursors to form the indane ring system, followed by functionalization to introduce the bromoethyl sidechain. While multiple specific routes exist, the objective is to produce a stable, reactive intermediate for subsequent diversification.[5][6]

Library Generation via Nucleophilic Substitution

The true utility of the bromoethyl intermediate is realized in its reaction with various nucleophiles. This single-step conversion allows for the creation of a multitude of derivatives with distinct physicochemical properties.

-

Reactant Preparation: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary/secondary amine, a thiol, or an alcohol in the presence of a non-nucleophilic base like K₂CO₃).

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final derivative.

This robust protocol provides a self-validating system; successful synthesis across a range of nucleophiles confirms the reactivity and versatility of the bromoethyl intermediate.

Caption: Synthetic workflow for generating a diverse library from the core intermediate.

Therapeutic Potential in Neurodegenerative Disorders

The indane scaffold is a validated starting point for targeting neurodegenerative diseases, largely due to the success of Donepezil.[3] Derivatives of this compound are prime candidates for developing multi-target-directed ligands for Alzheimer's disease (AD).

Rationale: A Multi-Pronged Attack on Alzheimer's Pathophysiology

The complexity of AD necessitates therapeutic strategies that can address multiple pathological events.[7] Key targets include:

-

Cholinesterase Enzymes (AChE & BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary strategy for symptomatic relief.[8][9]

-

Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into neurotoxic plaques is a disease-modifying approach.[10]

Indene derivatives have shown the ability to inhibit both cholinesterases and Aβ aggregation, positioning them as promising multi-functional drug candidates.[10][11]

Mechanism of Action and Structure-Activity Relationship (SAR)

Studies on related indene and indanone structures reveal that these molecules can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[11][12] The PAS is also implicated in the aggregation of Aβ peptides. A ligand that can bridge these two sites can be a highly effective inhibitor. The derivatized side chain introduced from the bromoethyl group can be tailored to optimize interactions with these sites. For instance, incorporating hydrogen bond donors/acceptors or aromatic rings can enhance binding affinity and selectivity.[7]

Caption: Dual mechanism of action of indene derivatives in Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes representative inhibitory activities of indene derivatives against cholinesterases from published studies.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |

| Indene-hydrazide (SD-30) | AChE | 13.86 ± 0.163 | [7] |

| Indene-hydrazide (SD-30) | BuChE | 48.55 ± 0.136 | [7] |

| 1H-indene-2-carboxamide (20) | BuChE | 1.08 | [10] |

| 1H-indene-2-carboxamide (21) | BuChE | 1.09 | [10] |

This data illustrates the potential of the indene scaffold. Derivatives from the 1-(2-bromoethyl) intermediate would be evaluated similarly to establish SAR.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for quantifying enzyme inhibition, based on a well-established colorimetric assay.[10]

-

Reagent Preparation: Prepare phosphate buffer (0.1 M, pH 8.0), DTNB solution (Ellman's reagent), acetylthiocholine iodide (ATCI) substrate solution, and solutions of the test compounds at various concentrations.

-

Enzyme Reaction: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of the enzyme solution (AChE or BuChE).

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 25 µL of the ATCI substrate solution to start the reaction.

-

Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration.

Therapeutic Potential in Oncology

The indane scaffold has emerged as a promising framework for the development of anticancer agents, particularly those that function as inhibitors of tubulin polymerization.[13][14]

Rationale: Disrupting the Cytoskeleton of Cancer Cells

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[15] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death), making them highly effective anticancer agents. Many successful chemotherapy drugs, like paclitaxel and vinca alkaloids, target tubulin. A significant class of tubulin inhibitors binds to the colchicine-binding site, and dihydro-1H-indene derivatives have been identified as novel colchicine site binding agents.[14][15]

Mechanism of Action and SAR

Dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of downstream effects.[14]

-

Tubulin Binding: The compound binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[16]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[16]

SAR studies have highlighted that the substitution pattern on the indane ring and the nature of the side chain are critical for potency.[14] For example, trimethoxy substitutions on the benzene ring of the indane core often enhance antiproliferative activity.[14] The library generated from the 1-(2-bromoethyl) intermediate would allow for systematic exploration of side-chain properties (e.g., length, polarity, charge) to optimize tubulin binding and cellular activity.

Caption: Mechanism of action for indene-based tubulin polymerization inhibitors.

Quantitative Data: Antiproliferative Activity

The table below shows the potent anticancer activity of representative dihydro-1H-indene derivatives against various human cancer cell lines.

| Compound ID | Cell Line | IC₅₀ (µM) | Source |

| 12d | K562 (Leukemia) | 0.028 | [14][15] |

| 12d | A549 (Lung) | 0.035 | [14][15] |

| 12d | HCT116 (Colon) | 0.087 | [14][15] |

| 12d | Bel7402 (Liver) | 0.031 | [14][15] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a reliable method to assess the cytotoxic effects of the synthesized derivatives on cancer cells.[17]

-

Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Future Directions and Preclinical Outlook

While the primary focus has been on neurodegenerative and oncological applications, the versatile indane scaffold holds promise in other areas. Its structural similarity to anti-inflammatory agents and its ability to be functionalized into dopamine receptor ligands suggest potential applications in treating inflammatory conditions and other CNS disorders like Parkinson's disease.[18][19][20]

The next logical steps for a lead compound identified from the this compound library involve a rigorous preclinical development program.[21] This includes:

-

In vivo Efficacy Studies: Testing the lead candidate in animal models of Alzheimer's disease, cancer, or other relevant conditions.[22]

-

ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of the compound to ensure it has drug-like properties.

-

Mechanism of Action Confirmation: Using advanced biochemical and cellular assays to confirm the target engagement and downstream signaling effects in a physiological context.

References

-

Koca, M., et al. (2021). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1194. [Link][10][11]

-

Yıldırım, S., et al. (2021). New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. Zeitschrift für Naturforschung C, 76(9-10), 417-424. [Link][23]

-

Trawick, M. L., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(3), 655-662. [Link][13]

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link][15]

-

Singh, S., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics, 15(1), 94. [Link][3][7]

-

CN112533905A - Indene derivatives useful for treating pain and inflammation. Google Patents. [18]

-

Boruah, H., et al. (2022). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 24(31), 5779–5783. [Link][4]

-

Foroumadi, A., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. [Link][24]

-

Rosini, M., et al. (2000). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 8(3), 487-496. [Link][12]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [Link][19]

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link][5]

-

Kamal, M. A., et al. (2019). Anti-Acetylcholinesterase Derivatives: A Privileged Structural Framework in Drug Discovery to Treat Alzheimer's Disease. Current Drug Metabolism, 20(5), 335-336. [Link][8]

-

Singh, M., & Kaur, M. (2016). Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. Current Neuropharmacology, 14(3), 242-258. [Link][9]

-

Stein, V. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), S2. [Link][21]

-

Vega-Villa, K. R., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 25(24), 5949. [Link][17]

-

Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877. [Link][20]

-

Sriram, K., et al. (2012). Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. Journal of Neuroinflammation, 9, 241. [Link][22]

Sources

- 1. Indane Derivatives | Eburon [eburon-organics.com]

- 2. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

- 3. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Indene synthesis [organic-chemistry.org]

- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Acetylcholinesterase Derivatives: A Privileged Structural Fr...: Ingenta Connect [ingentaconnect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]

- 19. Available Technologies - NCI [techtransfer.cancer.gov]

- 20. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-bromoethyl)-2,3-dihydro-1H-indene

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for leveraging 1-(2-bromoethyl)-2,3-dihydro-1H-indene as a key intermediate in nucleophilic substitution reactions. The indane scaffold is a privileged structure in medicinal chemistry, and functionalization via its ethyl side chain offers a robust strategy for synthesizing novel derivatives for drug discovery and development.[1] This document delves into the mechanistic underpinnings of the relevant reactions, provides validated, step-by-step protocols for forming carbon-heteroatom bonds (C-N, C-O, C-S), and offers insights into optimizing reaction conditions to maximize yield and purity.

Introduction: The Strategic Value of the Indane Moiety

The 2,3-dihydro-1H-indene (indane) framework is a core component of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold for orienting functional groups to interact with biological targets. This compound is a particularly valuable building block because it features a primary alkyl bromide, a reactive handle ripe for modification through nucleophilic substitution.[1]

The primary nature of the electrophilic carbon atom dictates a strong preference for the bimolecular nucleophilic substitution (SN2) pathway, offering predictable stereochemical outcomes and high yields when appropriate conditions are employed. This guide will focus exclusively on harnessing this reactivity.

Mechanistic Deep Dive: SN2 Dominance and Elimination Competition

A successful synthetic strategy hinges on understanding the underlying reaction mechanisms. For this compound, the primary competition is between the desired SN2 pathway and the bimolecular elimination (E2) side reaction.

The SN2 Pathway: A Concerted and Predictable Route

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[2][3] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, hence its "bimolecular" designation.[4][5][6]

Key Characteristics:

-

Substrate: Primary alkyl halides, like our topic substrate, are ideal for SN2 reactions due to minimal steric hindrance around the reaction center.[6][7] Tertiary halides do not undergo SN2 reactions.[5]

-

Mechanism: A single transition state where the nucleophile forms a bond as the leaving group bond is broken.[3]

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon. This is often referred to as a Walden inversion.[8]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[9]

Caption: SN2 reaction mechanism of this compound.

The E2 Pathway: The Unwanted Side Reaction

Elimination reactions compete with substitutions, particularly when using strong bases. In the E2 mechanism, a base abstracts a proton from the carbon adjacent to the electrophilic carbon (the β-carbon), leading to the formation of a double bond and simultaneous expulsion of the leaving group.[10][11][12]

Factors Favoring E2 over SN2:

-

Base Strength: Strong bases favor elimination. All nucleophiles are potential bases, but strong, non-nucleophilic bases (especially sterically hindered ones like potassium tert-butoxide) strongly favor E2.[13]

-

Steric Hindrance: A bulky nucleophile/base will have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a more accessible β-proton, favoring E2.[10]

-

Temperature: Higher temperatures generally favor elimination over substitution.[10]

Our goal in the following protocols is to select reagents and conditions that kinetically favor the SN2 pathway.

Experimental Protocols & Application Notes

Safety Precaution: Always work in a well-ventilated fume hood. This compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: C-N Bond Formation via Amination

This protocol describes the synthesis of N-substituted 2-(2,3-dihydro-1H-inden-1-yl)ethanamines, crucial intermediates for various pharmaceutical scaffolds.

Workflow Diagram

Caption: General experimental workflow for nucleophilic substitution reactions.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Addition of Amine and Base: Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

-

Scientist's Note: K₂CO₃ is an excellent choice as it is a solid, inexpensive, and sufficiently basic to scavenge the HBr byproduct without promoting significant E2 elimination. DIPEA is a sterically hindered amine base often used for this purpose.

-

-

Solvent Addition: Add a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 60-80 °C.

-

Scientist's Note: The reaction is heated to overcome the activation energy. Primary aliphatic amines are typically very nucleophilic and may react at lower temperatures.[14] Monitoring is key.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (EtOAc) (3x).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: C-O Bond Formation via Williamson Ether Synthesis

This protocol is adapted from the classic Williamson ether synthesis to form ethers, which are common functionalities in drug molecules.[15][16]

Step-by-Step Methodology:

-

Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Scientist's Note: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the highly nucleophilic alkoxide.[17] Hydrogen gas is evolved, so proper ventilation is crucial. Allow the mixture to stir at room temperature for 30 minutes after addition is complete to ensure full alkoxide formation.

-

-

Substrate Addition: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared alkoxide solution at 0 °C.

-

Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Isolation & Purification: Extract the product with diethyl ether or EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: C-S Bond Formation for Thioether Synthesis

This protocol outlines the synthesis of thioethers, which are important for their metabolic stability and ability to form key interactions in protein binding pockets.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask, add the desired thiol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF.

-

Scientist's Note: Thiols are generally more acidic than alcohols, so a milder base is sufficient to form the highly nucleophilic thiolate anion.

-

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature. Thiolates are exceptionally potent nucleophiles, and these reactions are often complete within 1-4 hours at ambient temperature.

-

Monitoring & Work-up: Monitor by TLC. Once the starting material is consumed, dilute with water and extract with EtOAc (3x).

-

Isolation & Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Summary of Reaction Parameters

| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |

| Amination | R₁R₂NH | K₂CO₃, DIPEA | CH₃CN, DMF | 60 - 80 | 4 - 12 | Use excess amine and base to drive reaction and neutralize HBr. |

| Ether Synthesis | R-OH | NaH | THF, DMF | 0 - 50 | 12 - 24 | Pre-form the alkoxide; NaH is highly reactive with water. |

| Thioether Synthesis | R-SH | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 20 - 25 | 1 - 4 | Thiolates are very strong nucleophiles; reactions are typically fast. |

References

-

The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available from: [Link]

-

Wikipedia. Nucleophilic substitution. Available from: [Link]

-

Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Available from: [Link]

-

Allen Institute. Elimination Reactions - Mechanism, Types and Examples. Available from: [Link]

-

Reddit. What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. Available from: [Link]

-

Tamralipta Mahavidyalaya. Elimination Reactions. Available from: [Link]

-

Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Available from: [Link]

-

Leah4sci. (2023). SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice [LIVE Recording]. YouTube. Available from: [Link]

-

The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available from: [Link]

-

Course Content. Elimination Reactions (Unit I). Available from: [Link]

-

Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Available from: [Link]

-

Unknown Source. Summary of Nucleophilic Substitution Reactions. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

-

Chemistry LibreTexts. (2023). 4.4: Nucleophilic substitution and elimination reactions. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones.... Available from: [Link]

-

Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Available from: [Link]

-

St. Paul's Cathedral Mission College. Nucleophilic Substitution Reactions. Available from: [Link]

-

ResearchGate. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Available from: [Link]

-

Lumen Learning. Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. Available from: [Link]

-

ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Available from: [Link]

-

ResearchGate. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. Available from: [Link]

-

Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available from: [Link]

-

NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available from: [Link]

-

KPU Pressbooks. 1.2 Reactions of Alcohols – Organic Chemistry II. Available from: [Link]

Sources

- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. Elimination Reactions - Mechanism, Types and Examples. [allen.in]

- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 13. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Notes and Protocols for the Functionalization of 1-(2-Bromoethyl)-2,3-dihydro-1H-indene and its Subsequent Polymerization

Introduction

The synthesis of well-defined polymers with tailored architectures and functionalities is a cornerstone of modern materials science. This guide provides a comprehensive overview of the functionalization of 1-(2-bromoethyl)-2,3-dihydro-1H-indene, a versatile building block, to generate novel monomers for subsequent polymerization. The bulky, rigid indane moiety incorporated into a polymer backbone can impart unique thermal and mechanical properties. This document details the conversion of the bromoethyl group into polymerizable methacrylate and vinyl ether functionalities, followed by detailed protocols for their controlled polymerization via Atom Transfer Radical Polymerization (ATRP) and living cationic polymerization. These methods offer precise control over polymer molecular weight, dispersity, and architecture, opening avenues for the creation of advanced materials for various applications.

PART 1: Functionalization of this compound

The 2-bromoethyl group of this compound serves as a versatile handle for introducing a variety of polymerizable functional groups. The primary strategies involve nucleophilic substitution reactions to displace the bromide ion.

Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethyl Methacrylate

This protocol describes the synthesis of a methacrylate-functionalized indene monomer, a valuable precursor for polymers synthesized via radical polymerization techniques. The reaction proceeds via nucleophilic substitution of the bromide with a methacrylate salt.

Reaction Scheme:

dot

Caption: Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate.

Protocol:

-

Materials:

-

This compound

-

Potassium methacrylate

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium methacrylate (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate monomer.

-

Causality of Experimental Choices:

-

Anhydrous DMF: A polar aprotic solvent like DMF is used to dissolve both the organic substrate and the ionic nucleophile, facilitating the SN2 reaction. Its anhydrous nature is crucial to prevent side reactions.

-

Potassium Methacrylate: This salt provides the methacrylate nucleophile. An excess (1.2 eq) is used to drive the reaction to completion.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

-

Elevated Temperature: Increases the reaction rate of the nucleophilic substitution.

-

Aqueous Workup and Extraction: Removes the DMF solvent and inorganic byproducts.

-

Column Chromatography: Essential for obtaining a high-purity monomer, which is critical for achieving controlled polymerization.

Synthesis of 1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene

This protocol details the synthesis of a vinyl ether-functionalized indene monomer, suitable for living cationic polymerization. The synthesis is based on the Williamson ether synthesis.[1][2][3][4][5]

Reaction Scheme:

dot

Caption: Williamson ether synthesis of 1-(2-vinyloxyethyl)-2,3-dihydro-1H-indene.

Protocol:

-

Materials:

-

This compound

-

2-Hydroxyethyl vinyl ether

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.5 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2-hydroxyethyl vinyl ether (1.2 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to afford the pure 1-(2-vinyloxyethyl)-2,3-dihydro-1H-indene monomer.

-

Causality of Experimental Choices:

-

Sodium Hydride: A strong base is required to deprotonate the alcohol, forming the alkoxide nucleophile.

-

Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Inert Atmosphere: Essential to prevent the reaction of the strong base (NaH) and the alkoxide with atmospheric moisture and oxygen.

-

Reflux: Provides the necessary thermal energy to drive the SN2 reaction to completion.

-

Quenching with Ammonium Chloride: Safely neutralizes the unreacted sodium hydride.

PART 2: Polymerization of Functionalized Indene Monomers

The synthesized indene-based monomers can be polymerized using controlled/living polymerization techniques to yield well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) of 2-(2,3-dihydro-1H-inden-1-yl)ethyl Methacrylate

ATRP is a robust method for the controlled polymerization of methacrylates, enabling the synthesis of polymers with predetermined molecular weights and low dispersity.[6]

Polymerization Scheme:

dot

Caption: ATRP of the indene-functionalized methacrylate monomer.

Protocol:

-

Materials:

-

2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate (monomer)

-

Ethyl α-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator).

-

Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with inert gas.

-

In a separate vial, dissolve the monomer (e.g., 50 eq), PMDETA (1.0 eq), and anisole. Deoxygenate this solution by bubbling with inert gas for 30 minutes.

-

Using a deoxygenated syringe, add the monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr.

-

Stir the mixture until the copper complex forms (a homogeneous colored solution).

-

Using a deoxygenated syringe, add the initiator, ethyl α-bromoisobutyrate (1.0 eq), to the reaction mixture to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

-

To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

-

Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

-

Collect the polymer by filtration and dry under vacuum to a constant weight.

-

Data Presentation:

| Parameter | Value |

| Monomer:Initiator:CuBr:PMDETA Ratio | 50:1:1:1 |

| Solvent | Anisole |

| Temperature | 70 °C |

| Target DP | 50 |

Causality of Experimental Choices:

-

Ethyl α-bromoisobutyrate: A common and efficient initiator for the ATRP of methacrylates.

-

CuBr/PMDETA: A widely used and effective catalyst system for ATRP. The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.

-

Anisole: A relatively high-boiling point solvent that is suitable for the polymerization temperature.

-

Deoxygenation: Oxygen is a radical scavenger and will terminate the polymerization. Rigorous removal of oxygen is crucial for a controlled process.

-

Precipitation in Methanol: The polymer is insoluble in methanol, allowing for its separation from the unreacted monomer and other soluble components.

Living Cationic Polymerization of 1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene

Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7][8]

Polymerization Scheme:

dot

Caption: Living cationic polymerization of the indene-functionalized vinyl ether.

Protocol:

-

Materials:

-

1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene (monomer)

-

Hydrogen chloride (HCl) in diethyl ether (initiator)

-

Zinc chloride (ZnCl₂) (Lewis acid co-initiator)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol with a small amount of ammonia (quenching solution)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.

-

To a dry Schlenk flask, add the monomer and anhydrous dichloromethane.

-

Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ZnCl₂ in anhydrous dichloromethane.

-

Add the ZnCl₂ solution to the monomer solution.

-

Initiate the polymerization by the dropwise addition of a standardized solution of HCl in diethyl ether.

-

Allow the polymerization to proceed for the desired time.

-

Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia.

-

Allow the mixture to warm to room temperature.

-

Concentrate the polymer solution under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., THF) and precipitate into a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration and dry under vacuum.

-

Data Presentation:

| Parameter | Value |

| Monomer:Initiator:ZnCl₂ Ratio | 100:1:10 |

| Solvent | Dichloromethane |

| Temperature | -78 °C |

| Target DP | 100 |

Causality of Experimental Choices:

-

HCl/ZnCl₂: A common initiating system for the living cationic polymerization of vinyl ethers. HCl acts as the proton source (initiator), and ZnCl₂ acts as a Lewis acid to stabilize the counter-ion and prevent termination.

-

Anhydrous and Low-Temperature Conditions: Cationic polymerization is highly sensitive to water and other protic impurities, which can act as terminating agents. Low temperatures are crucial to suppress chain transfer and termination reactions, ensuring a "living" process.

-

Ammoniated Methanol: The ammonia neutralizes the acidic catalyst, effectively terminating the polymerization.

PART 3: Characterization

The synthesized monomers and polymers should be thoroughly characterized to confirm their structure, purity, and properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the resulting polymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomers and polymers.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymers.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymers, such as the glass transition temperature (T₉) and thermal stability.

References

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.

- Dermer, O. C. (1944). The Williamson Synthesis of Ethers. Chemical Reviews, 34(2), 149-183.

- Feutrill, G. I., & Mirrington, R. N. (1972). An improvement of the Williamson synthesis. Tetrahedron Letters, 13(13), 1327-1328.

- Johnstone, R. A. W., & Rose, M. E. (1979). The Williamson ether synthesis. Tetrahedron, 35(18), 2169-2173.

- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

- Vyvyan, J. R. (2003). The Williamson Ether Synthesis.

- Aoshima, S., & Higashimura, T. (2001). Living Cationic Polymerization of Vinyl Ethers and Related Monomers. Chemical Reviews, 101(12), 3661–3692.

- Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746.

Sources

- 1. main.spsj.or.jp [main.spsj.or.jp]

- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Living cationic polymerization - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Strategic Utilization of 2-(2,3-Dihydro-1H-inden-1-yl)ethylmagnesium Bromide in Synthetic Chemistry

Abstract

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active natural products.[1][2][3][4][5] Its rigid bicyclic framework provides a valuable platform for the spatial orientation of pharmacophoric groups. This guide provides detailed protocols for the generation and application of the Grignard reagent derived from 1-(2-bromoethyl)-2,3-dihydro-1H-indene, namely 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide. We will explore the synthesis of the precursor, the formation of the organometallic reagent, and its subsequent reaction with electrophilic partners to forge new carbon-carbon bonds, thereby enabling access to a diverse range of functionalized indane derivatives.

Introduction: The Significance of the Indane Moiety

The indane nucleus, a fusion of a benzene ring and a cyclopentane ring, is a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3] Its structural rigidity and defined three-dimensional shape make it an ideal scaffold for designing molecules that can selectively interact with biological targets. Notable examples of indane-containing pharmaceuticals include the anti-Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir.[5] The ability to introduce diverse side chains onto the indane core is paramount for structure-activity relationship (SAR) studies in drug discovery. The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a powerful tool for achieving such molecular diversification.[6][7][8]

This document details the preparation and use of a specific Grignard reagent, 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide, which serves as a nucleophilic synthon for the 2-(2,3-dihydro-1H-inden-1-yl)ethyl carbanion. This reagent allows for the extension of the indane scaffold by a two-carbon chain, which can then be coupled with a variety of electrophiles.

Synthesis of the Precursor: this compound

A common and effective method for the synthesis of primary alkyl bromides, such as the title compound, is from the corresponding alcohol. The precursor, 2-(2,3-dihydro-1H-inden-1-yl)ethanol, can be synthesized via reduction of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. The subsequent bromination can be achieved using standard reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide.

Protocol 2.1: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethanol

This protocol outlines the reduction of the corresponding commercially available acetic acid derivative.

Materials:

-

2-(2,3-Dihydro-1H-inden-1-yl)acetic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by cooling the flask to 0 °C and slowly adding deionized water dropwise, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washes, and wash sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-1-yl)ethanol, which can be purified by column chromatography.

Protocol 2.2: Bromination of 2-(2,3-Dihydro-1H-inden-1-yl)ethanol

Materials:

-

2-(2,3-Dihydro-1H-inden-1-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-(2,3-dihydro-1H-inden-1-yl)ethanol (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude this compound. Purify by vacuum distillation or column chromatography.

Preparation of 2-(2,3-Dihydro-1H-inden-1-yl)ethylmagnesium Bromide

The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[6][7][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

Protocol 3.1: Grignard Reagent Formation

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

Procedure:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add a small crystal of iodine to the flask. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.[9]

-

Add a small volume of anhydrous ether to cover the magnesium.

-

Dissolve this compound (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis and application of the indane-based Grignard reagent.

Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions to ensure accurate stoichiometry.

Protocol 4.1: Titration with Salicylaldehyde Phenylhydrazone

Materials:

-

Salicylaldehyde phenylhydrazone

-

Anhydrous THF

-

The prepared Grignard reagent solution

-

1 mL syringe

Procedure:

-

Weigh approximately 50 mg of salicylaldehyde phenylhydrazone into a dry flask and dissolve it in 2-3 mL of anhydrous THF. The solution will be yellow.

-

Using a 1 mL syringe, slowly add the Grignard reagent solution dropwise to the stirred indicator solution.

-

The endpoint is reached when the color changes from yellow to a persistent orange/red.

-

Record the volume of the Grignard reagent added.

-

Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of indicator) / (Volume of Grignard reagent in L)

Applications in Synthesis: Reaction with Carbonyl Electrophiles

The prepared 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide is a potent nucleophile that readily reacts with a variety of electrophiles, most notably carbonyl compounds.[6][8]

Protocol 5.1: Synthesis of a Secondary Alcohol using Benzaldehyde

Materials:

-

Standardized 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide solution

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add the standardized Grignard reagent solution.

-

Cool the solution to 0 °C.

-

Dissolve benzaldehyde (1.0 equivalent relative to the Grignard reagent) in anhydrous ether and add it dropwise to the Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

Protocol 5.2: Synthesis of a Tertiary Alcohol using Acetone

Materials:

-

Standardized 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide solution

-

Acetone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Follow the procedure outlined in Protocol 5.1, substituting acetone for benzaldehyde.

-

The reaction will yield the corresponding tertiary alcohol, which can be purified by column chromatography.

Data Summary Table

| Reaction Step | Key Reagents | Solvent | Temperature | Expected Product |

| Grignard Formation | 1-(2-bromoethyl)indene, Mg | Anhydrous Ether/THF | Room Temp to Reflux | 2-(Inden-1-yl)ethyl-MgBr |

| Reaction with Aldehyde | Grignard Reagent, R'CHO | Anhydrous Ether/THF | 0 °C to Room Temp | Secondary Alcohol |

| Reaction with Ketone | Grignard Reagent, R'R''CO | Anhydrous Ether/THF | 0 °C to Room Temp | Tertiary Alcohol |

Causality and Experimental Insights

-

Anhydrous Conditions: Grignard reagents are strong bases and will be protonated and destroyed by water.[7] The use of flame-dried glassware and anhydrous solvents is non-negotiable for a successful reaction.

-

Magnesium Activation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[9] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the surface and initiate the reaction.

-

Rate of Addition: The formation of the Grignard reagent is exothermic. The slow, dropwise addition of the alkyl bromide solution helps to control the reaction temperature and prevent side reactions, such as Wurtz coupling.

-

Choice of Solvent: Diethyl ether and THF are the most common solvents for Grignard reactions because they are aprotic and their lone pair of electrons can coordinate with the magnesium atom, stabilizing the Grignard reagent.[6][9]

-

Workup: A mild acid, such as saturated aqueous ammonium chloride, is used during the workup to protonate the alkoxide intermediate formed after the Grignard reagent adds to the carbonyl, and to quench any unreacted Grignard reagent.

Visualization of the Grignard Reaction Mechanism

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. researchgate.net [researchgate.net]

- 3. Indane Derivatives | Eburon [eburon-organics.com]

- 4. scribd.com [scribd.com]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 1-(2-bromoethyl)indane

Welcome to the technical support center for the purification of 1-(2-bromoethyl)indane. This guide is designed for researchers, scientists, and drug development professionals who require this intermediate at high purity. We will move beyond simple protocols to address the nuanced challenges and troubleshooting steps inherent in crystallizing this specific molecule. Our focus is on providing a systematic approach to developing a robust and reproducible recrystallization method.

Frequently Asked Questions (FAQs)

Q1: What is the single best solvent for recrystallizing 1-(2-bromoethyl)indane?

This is the most common initial question. However, a single "best" solvent does not exist universally for any compound. The ideal solvent is entirely dependent on the impurity profile of your crude material. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures[1][2].

Based on the structure of 1-(2-bromoethyl)indane—a non-polar indane core with a polarizable bromoethyl group—we can predict its general solubility. It is a largely non-polar molecule, suggesting good solubility in non-polar organic solvents. The adage "like dissolves like" is a useful starting point[1][2]. Therefore, a systematic solvent screening is the necessary first step to identify the optimal solvent for your specific batch of crude product.

Q2: My compound won't crystallize from any single solvent I've tried. What should I do next?

This is a common scenario, particularly if the compound is either too soluble or too insoluble in most common solvents. The solution is to use a mixed-solvent system, also known as a binary solvent system[3][4]. This technique uses two miscible solvents:

-

Solvent #1 (The "Good" Solvent): A solvent in which 1-(2-bromoethyl)indane is readily soluble, even at room temperature.

-

Solvent #2 (The "Bad" or "Anti-Solvent"): A solvent in which 1-(2-bromoethyl)indane is poorly soluble, even when hot.

The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes turbid (cloudy), indicating the point of saturation[3][5]. A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a frequent issue when the solution is too concentrated or cools too quickly, especially with mixed-solvent systems[3][6].

Here are several strategies to prevent oiling out:

-

Reheat and Dilute: Warm the flask to redissolve the oil, add a small amount more of the "good" solvent to dilute the solution, and attempt to cool it again[6].

-